molecular formula C19H36N8O9 B1252628 streptothricin F acid

streptothricin F acid

Cat. No. B1252628
M. Wt: 520.5 g/mol
InChI Key: AJUBASUIRHJEOK-AQLSXGMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptothricin acid is any delta-amino acid obtained by the formal hydrolysis of the lactam group of a streptothricin. It is a delta-amino acid, a N-glycosyl compound, a member of guanidines, a carbamate ester and a carboxamide.

Scientific Research Applications

Biosynthesis and Genetic Studies

  • Functional Analysis in Biosynthesis

    Streptothricin F (ST-F) is a part of the streptothricin group of antibiotics, which have complex structures including a carbamoylated d-gulosamine, amino-acid side chain, and streptolidine lactam moieties. Research on its biosynthesis reveals insights into the functional roles of methyltransferases in producing methylated forms of ST-F, which exhibit bacteria-specific antibiotic activities (Niikura et al., 2017).

  • Biosynthetic Pathway Exploration

    Studies on the biosynthesis of streptolidine, a key component in ST-F, have contributed to understanding its assembly through a convergent biosynthetic pathway. This research helps in understanding the biochemical pathways involved in streptothricin F production (Jackson et al., 2002).

  • Gene Cluster Analysis

    The exploration of gene clusters in Streptomyces sp. has led to the discovery of new ST analogs and provided insights into the biosynthetic pathway of streptothricin F. This type of genetic research is crucial for understanding the molecular basis of ST-F production and its analogs (Li et al., 2013).

Antibacterial Mechanism and Applications

  • Interaction with Ribosomal Functions

    Research shows that streptothricin F affects ribosomal functions, inhibiting both elongation factor-dependent and independent polypeptide synthesis. This provides valuable information on its mechanism of action as an antibiotic (Haupt et al., 1980).

  • Biosynthesis of Streptolidine

    Understanding the formation of streptolidine, a component of ST-F, has shed light on novel biochemical pathways and intermediates, contributing to our knowledge of its antimicrobial action (Chang et al., 2014).

  • Antibacterial Activities

    Isolation and analysis of streptothricin acids, including ST-F acid, have been conducted to understand their structure and antibacterial activities. This research is pivotal in evaluating the potential of ST-F acid as an antibacterial agent (Ji et al., 2009).

Environmental and Agricultural Applications

  • Monitoring ST Production in Soil: Studies on the onset of streptothricin biosynthesis in soil environments, particularly in the rhizosphere, contribute to understanding its role in natural settings and potential agricultural applications (Anukool et al., 2004).

Molecular and Synthetic Studies

  • Molecular Mechanism Studies

    Research on the molecular mechanisms of ST-F, particularly its miscoding activity during protein synthesis, provides critical insights into its mode of action at the cellular level (Haupt et al., 1978).

  • Synthetic Pathways and Antibacterial Profile

    The total synthesis of streptothricin F and its antibacterial profile have been explored, offering opportunities for medicinal chemistry and development of novel antibiotics (Dowgiallo et al., 2022).

properties

Molecular Formula

C19H36N8O9

Molecular Weight

520.5 g/mol

IUPAC Name

(4S,5S)-5-[(1R)-2-amino-1-hydroxyethyl]-2-[[(2R,3R,4S,5R,6R)-5-carbamoyloxy-3-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4,5-dihydro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C19H36N8O9/c20-3-1-2-7(22)4-10(30)24-13-14(31)15(36-18(23)34)9(6-28)35-16(13)27-19-25-11(8(29)5-21)12(26-19)17(32)33/h7-9,11-16,28-29,31H,1-6,20-22H2,(H2,23,34)(H,24,30)(H,32,33)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,16+/m0/s1

InChI Key

AJUBASUIRHJEOK-AQLSXGMYSA-N

Isomeric SMILES

C(C[C@@H](CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1NC2=N[C@@H]([C@H](N2)[C@@H](CN)O)C(=O)O)CO)OC(=O)N)O)N)CN

Canonical SMILES

C(CC(CC(=O)NC1C(C(C(OC1NC2=NC(C(N2)C(CN)O)C(=O)O)CO)OC(=O)N)O)N)CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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